
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide, also known as PEA-TM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PEA-TM belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. In recent years, PEA-TM has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide is not fully understood, but it is thought to act on various systems in the body, including the immune system, nervous system, and endocannabinoid system. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to activate the peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in the regulation of inflammation and lipid metabolism. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has also been shown to modulate the activity of endocannabinoid receptors, which are involved in a range of physiological processes such as pain perception and immune function.
Biochemical and Physiological Effects:
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also investigated its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to modulate the immune system, reduce inflammation, and protect against neuronal damage, making it a promising candidate for further research in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide in laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has also been shown to be relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide in laboratory experiments is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for research on N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide, including investigating its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide and its effects on various systems in the body. Additionally, the development of new analogs of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide may provide further insight into its potential therapeutic properties and may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide involves the reaction of 3,4,5-trimethoxyphenol with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide. The synthesis of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also investigated its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to modulate the immune system, reduce inflammation, and protect against neuronal damage, making it a promising candidate for further research in these areas.
Eigenschaften
CAS-Nummer |
116876-80-3 |
|---|---|
Molekularformel |
C19H23NO5 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO5/c1-22-16-11-15(12-17(23-2)19(16)24-3)25-13-18(21)20-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
HJMHFWWJFHHQHX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2 |
Andere CAS-Nummern |
116876-80-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



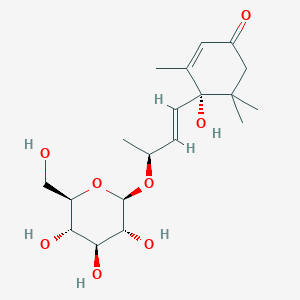

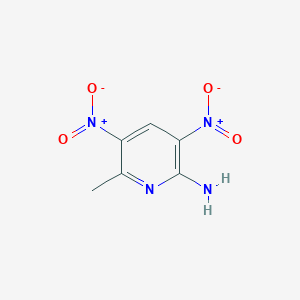


![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)

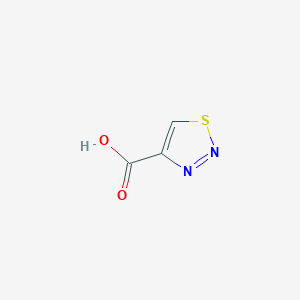

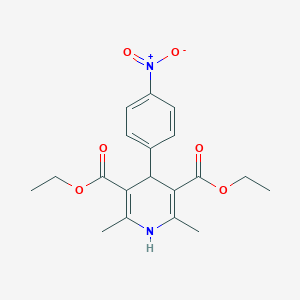
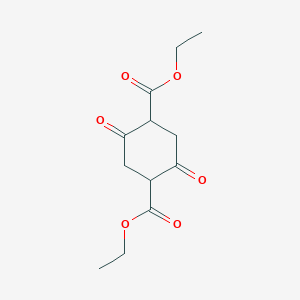
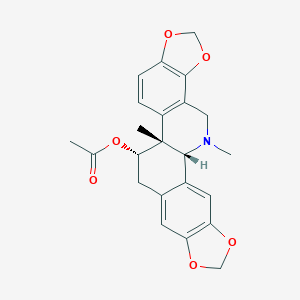
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)